N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
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Overview
Description
N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It may find applications in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyridazinyl Piperidine Core: This involves the reaction of 2-chlorophenyl hydrazine with a suitable pyridazine derivative under acidic conditions to form the pyridazinyl piperidine core.
Indazole Ring Formation: The indazole ring is formed through a cyclization reaction involving the piperidine derivative and a suitable indazole precursor.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like HPLC.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the compound, leading to the formation of amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and pyridazinyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like sodium azide (NaN₃).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.
Mechanism of Action
The mechanism of action of N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:
Binding to Receptors: It may bind to specific receptors on the cell surface, leading to the activation or inhibition of downstream signaling pathways.
Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes, thereby modulating various biological activities.
Gene Expression: It may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
Lodaxaprine: A compound with a similar pyridazinyl piperidine core but different substituents.
Indole Derivatives: Various indole derivatives with similar biological activities.
Uniqueness
N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide stands out due to its unique combination of a pyridazinyl piperidine core and an indazole ring, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN6O/c24-18-7-3-1-5-16(18)20-9-10-21(28-26-20)30-13-11-15(12-14-30)25-23(31)22-17-6-2-4-8-19(17)27-29-22/h1,3,5,7,9-10,15H,2,4,6,8,11-14H2,(H,25,31)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPINDLJTJBTJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)NC3CCN(CC3)C4=NN=C(C=C4)C5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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